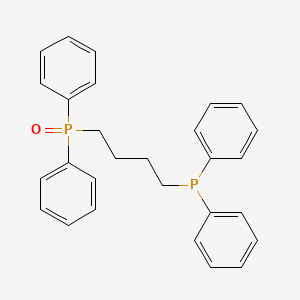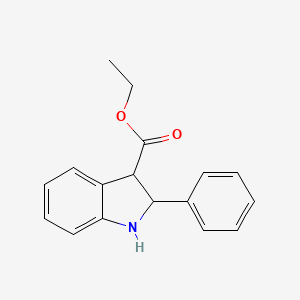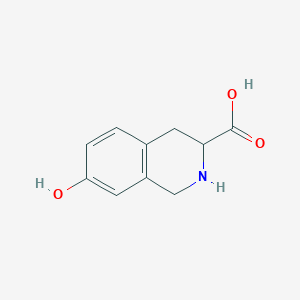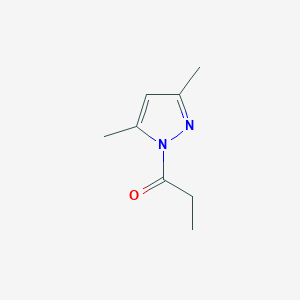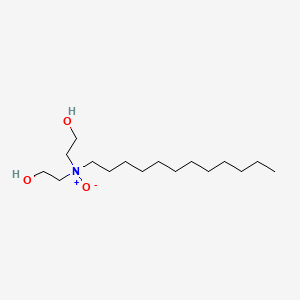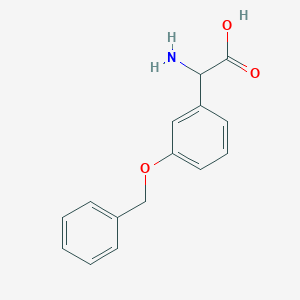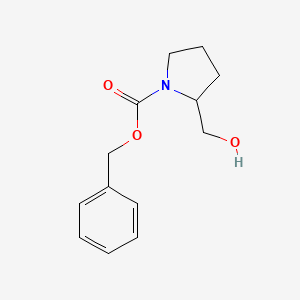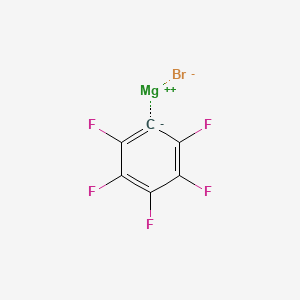
bromure de pentafluorophénylmagnésium
Vue d'ensemble
Description
pentafluorophenylmagnesium bromide, also known as pentafluorophenylmagnesium bromide, is an organometallic compound with the chemical formula C6F5MgBr. It is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its reactivity and versatility in various chemical reactions.
Applications De Recherche Scientifique
pentafluorophenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive compounds and intermediates for drug discovery.
Medicine: Utilized in the synthesis of potential therapeutic agents and diagnostic tools.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties .
Mécanisme D'action
Target of Action
Pentafluorophenylmagnesium bromide, also known as Magnesium, bromo(pentafluorophenyl)- or magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide, is a Grignard reagent . Grignard reagents are typically used in organic synthesis for the formation of new carbon-carbon bonds . The primary targets of this compound are therefore carbon-containing compounds that can form bonds with the pentafluorophenyl group .
Mode of Action
The mode of action of pentafluorophenylmagnesium bromide involves the nucleophilic addition of the pentafluorophenyl group to a carbonyl or other polarized organic molecule . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by pentafluorophenylmagnesium bromide would depend on the specific reaction it is used in. It is generally involved in the synthesis of novel arsonic and arsinic acids as ligands for potential transition-metal ion extractants, and in the synthesis of polyfluoroaryl alkyl sulfides .
Result of Action
The result of the action of pentafluorophenylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The specific molecular and cellular effects would depend on the compounds synthesized using this reagent.
Action Environment
The action of pentafluorophenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and therefore must be handled under an inert atmosphere . The reaction it is used in may also be influenced by factors such as temperature, solvent, and the presence of other reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of magnesium, bromo(pentafluorophenyl)- typically involves the reaction of bromopentafluorobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of magnesium, bromo(pentafluorophenyl)- follows a similar synthetic route but on a larger scale. The process involves:
- Dissolving bromopentafluorobenzene in an anhydrous solvent.
- Adding magnesium turnings to the solution.
- Stirring the mixture under an inert atmosphere until the reaction is complete.
- Filtering the solution to remove any unreacted magnesium.
- Concentrating the solution to obtain the desired concentration of the Grignard reagent .
Analyse Des Réactions Chimiques
Types of Reactions: pentafluorophenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Forms carbon-carbon bonds with halides or other electrophiles.
Substitution Reactions: Replaces halides in aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an anhydrous solvent.
Coupling Reactions: Often uses palladium or nickel catalysts to facilitate the reaction.
Substitution Reactions: Requires the presence of a suitable leaving group on the aromatic compound.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryls: Result from coupling reactions with aryl halides.
Substituted Aromatics: Produced from substitution reactions
Comparaison Avec Des Composés Similaires
Phenylmagnesium Bromide: Similar in structure but lacks the electron-withdrawing fluorine atoms.
2,3,4,5,6-Pentafluorophenylmagnesium Chloride: Similar reactivity but uses chlorine instead of bromine.
3,5-Bis(trifluoromethyl)phenylmagnesium Bromide: Contains additional trifluoromethyl groups, altering its reactivity.
Uniqueness: pentafluorophenylmagnesium bromide is unique due to the presence of five fluorine atoms on the aromatic ring, which significantly enhances its reactivity and stability compared to non-fluorinated Grignard reagents. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and materials science .
Propriétés
IUPAC Name |
magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQDBUIQKQUCKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF5Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075438 | |
| Record name | Magnesium, bromo(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-05-0 | |
| Record name | Magnesium, bromo(pentafluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromo(pentafluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromo(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-Pentafluorophenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


